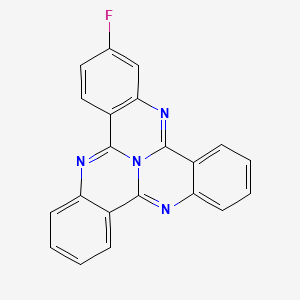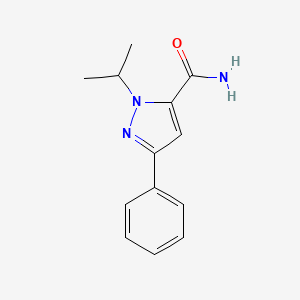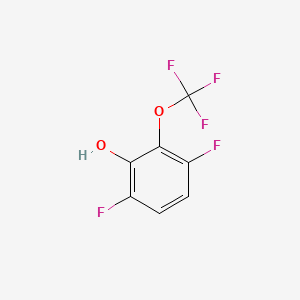
3,6-Difluoro-2-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound with the molecular formula C7H3F5O2. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method allows for efficient synthesis under controlled conditions.
Industrial Production Methods
Industrial production of 3,6-Difluoro-2-(trifluoromethoxy)phenol may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and the trifluoromethoxy group can influence the reactivity of the phenol ring, making it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can be employed to promote electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Difluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Its potential as a pharmaceutical intermediate allows for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application, but the overall mechanism often involves modulation of enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trifluorophenol: Another fluorinated phenol with similar structural features but different reactivity and applications.
3-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the additional fluorine atoms, resulting in distinct chemical properties.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)phenol stands out due to the combined presence of multiple fluorine atoms and a trifluoromethoxy group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions.
Propriétés
Formule moléculaire |
C7H3F5O2 |
|---|---|
Poids moléculaire |
214.09 g/mol |
Nom IUPAC |
3,6-difluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2,13H |
Clé InChI |
OGVYHRKUWIOXBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)O)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


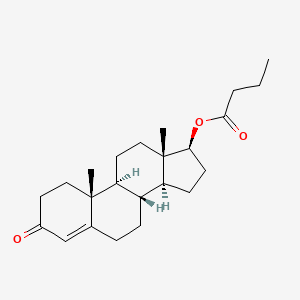

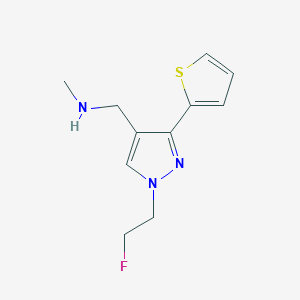
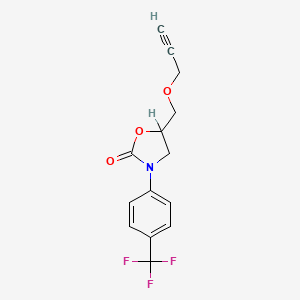
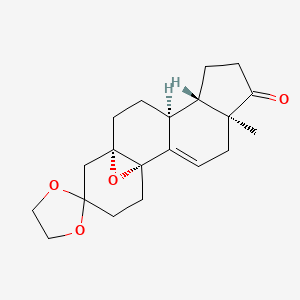
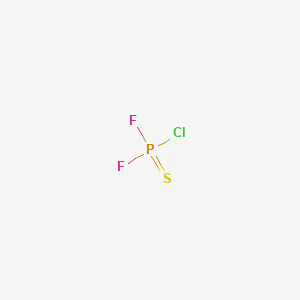
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
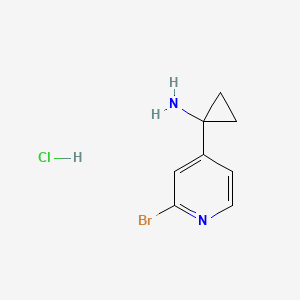
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
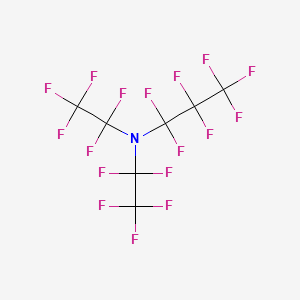
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
